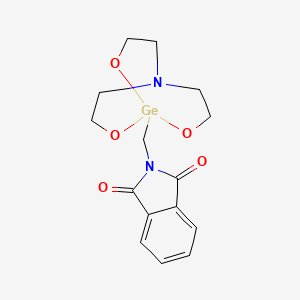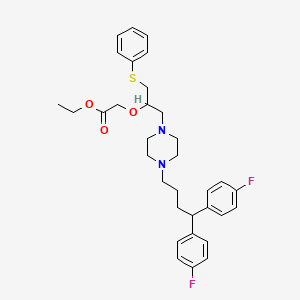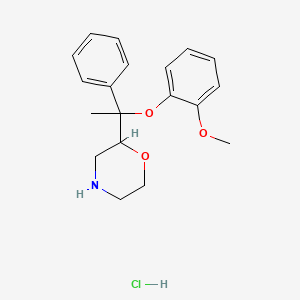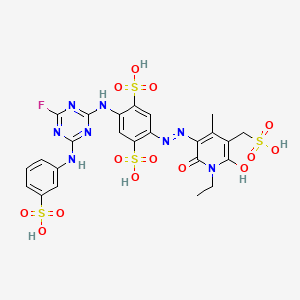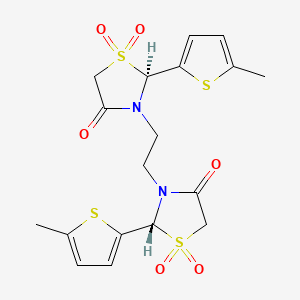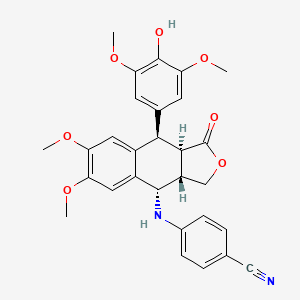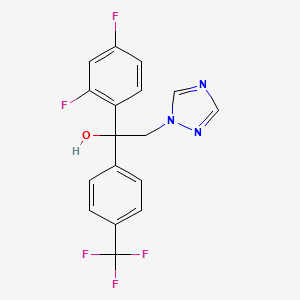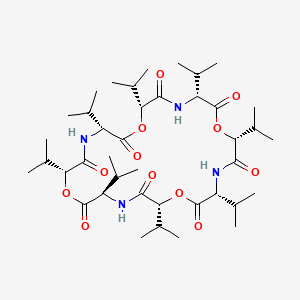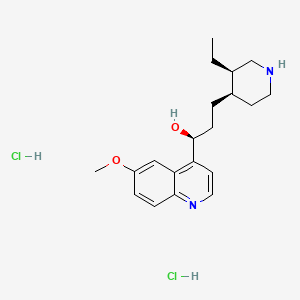
3-(3(R)-Ethyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidyl and quinolyl moieties, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperidyl Moiety: This step often involves the reaction of ethylamine with a suitable precursor to form the piperidyl ring.
Formation of the Quinolyl Moiety: The quinolyl ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperidyl and quinolyl moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the piperidyl or quinolyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3®-Methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- 3-(3®-Propyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
Uniqueness
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is unique due to its specific ethyl substitution on the piperidyl ring, which can influence its reactivity and biological activity compared to similar compounds with different alkyl substitutions.
Propriétés
Numéro CAS |
83255-67-8 |
|---|---|
Formule moléculaire |
C20H30Cl2N2O2 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(1S)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20-;;/m0../s1 |
Clé InChI |
CLFCZKKFEKPUAY-SVPKZEHDSA-N |
SMILES isomérique |
CC[C@H]1CNCC[C@H]1CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
SMILES canonique |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




